molecular formula C19H17FN2O3 B2911330 Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 477867-27-9

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2911330
CAS No.: 477867-27-9
M. Wt: 340.354
InChI Key: IAOZEBYUWKLMDE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 477867-27-9, MFCD00794759) is a dihydropyrimidine derivative with the molecular formula C₁₉H₁₇FN₂O₃ and a molecular weight of 340.36 g/mol . Its structure features a 4-fluorophenyl group at position 4, a hydroxyl group at position 6, and a phenyl substituent at position 2 (Figure 1). The 4,5-dihydro core imparts partial saturation to the pyrimidine ring, influencing both electronic properties and conformational flexibility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of dihydropyrimidinones (DHPMs), which exhibit activities such as calcium channel modulation, antiviral, and antimicrobial effects .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZEBYUWKLMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with ethyl acetoacetate, 4-fluorobenzaldehyde, and benzylamine.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate then reacts with benzylamine under acidic conditions to form the pyrimidine ring.

    Hydrolysis and Esterification: The resulting compound is hydrolyzed and then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmacological studies .

ConditionReagentsProduct
Acidic hydrolysisHCl (conc.), H₂O/EtOH4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylic acid
Basic hydrolysisNaOH, H₂O/THFSodium salt of the carboxylic acid

Data from analogs :

  • Hydrolysis of ethyl 6-methyl-4-phenyl analogs proceeds with >90% conversion in 6M HCl at 100°C .
  • Base-catalyzed hydrolysis (2M NaOH) achieves complete de-esterification within 2 hours at 60°C .

Substitution at the Hydroxyl Group

The hydroxyl group at position 6 participates in nucleophilic substitution reactions, particularly with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to form chlorinated derivatives .

ReactionReagentsProduct
ChlorinationPOCl₃, refluxEthyl 4-(4-fluorophenyl)-6-chloro-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
ThiolationLawesson’s reagentEthyl 4-(4-fluorophenyl)-6-mercapto-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Key findings :

  • Chlorination efficiency: 70–80% yield under anhydrous conditions .
  • Thiolation requires catalytic bases (e.g., triethylamine) for optimal conversion .

Ring Functionalization and Oxidation

The dihydropyrimidine ring can undergo oxidation to form aromatic pyrimidines or further functionalization via electrophilic substitution at the phenyl groups .

Reaction TypeReagentsProduct
AromatizationMnO₂, CH₃CNEthyl 4-(4-fluorophenyl)-6-hydroxy-2-phenylpyrimidine-5-carboxylate
Fluorophenyl halogenationNBS, AIBN (radical initiator)Brominated derivatives at the 4-fluorophenyl ring

Experimental notes :

  • Aromatization with MnO₂ proceeds at 50°C with 65% yield .
  • Bromination selectively targets the para position of the fluorophenyl group .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with cyclooxygenase (COX) enzymes highlight its electrophilic potential. Derivatives with modified ester or hydroxyl groups show enhanced COX-2 inhibition, suggesting reactivity at these sites influences bioactivity .

Derivative ModificationCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)
Parent compound34.4 ± 0.1026.04 ± 0.36
Carboxylic acid analog23.8 ± 0.2028.39 ± 0.03
Chlorinated analog19.45 ± 0.0731.4 ± 0.12

Data adapted from in vitro studies on pyrimidine analogs .

Stability and Degradation

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH < 3) : Ester hydrolysis predominates.
  • Basic conditions (pH > 10) : Degradation via ring-opening reactions .
ConditionHalf-life (25°C)Major Degradation Pathway
pH 1.2 (HCl)8 hoursEster hydrolysis
pH 12.0 (NaOH)2 hoursRing opening to ureido acids

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:

Substituent Variations at Position 2 and 6

Ethyl 4-(4-Fluorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()
  • Molecular Formula : C₁₄H₁₅FN₂O₂S
  • Key Differences :
    • Position 6 : Methyl group (vs. hydroxyl in the target).
    • Position 2 : Thioxo (C=S) group (vs. phenyl in the target).
  • Impact :
    • The thioxo group increases electron density and may enhance metal-binding affinity.
    • Methyl at position 6 reduces polarity, lowering solubility compared to the hydroxylated target compound .
Ethyl 6-Hydroxy-2,4-Diphenyl-4,5-Dihydro-5-Pyrimidinecarboxylate ()
  • CAS : 1100750-73-9
  • Key Differences :
    • Position 4 : Phenyl (vs. 4-fluorophenyl in the target).
    • Position 2 : Phenyl (same as target).

Fluorophenyl Substitution Patterns

Ethyl 4-(2-Fluorophenyl)-6-Methyl-2-Thioxo-1-(p-Tolyl)-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()
  • Molecular Formula : C₂₂H₂₂FN₃O₂S
  • Key Differences: Position 4: 2-Fluorophenyl (vs. 4-fluorophenyl in the target).
  • Impact :
    • Ortho-fluorine substitution may sterically hinder ring planarity, affecting binding to enzymes or receptors.
    • The p-tolyl group introduces steric bulk and lipophilicity, altering pharmacokinetic properties .
Ethyl 4-(3-Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate (, Compound 5b)
  • Melting Point : 210–213°C
  • Key Differences :
    • Position 4 : 3-Fluorophenyl (meta-substitution vs. para in the target).
    • Position 2 : Oxo (C=O) group (vs. phenyl in the target).
  • Impact: Meta-fluorine placement reduces electronic effects compared to para-substitution.

Functional Group Modifications

Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()
  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Key Differences :
    • Position 4 : 4-Methoxyphenyl (electron-donating group vs. electron-withdrawing fluorine in the target).
Ethyl 4-[3,5-Bis(Trifluoromethyl)Phenyl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate ()
  • Key Differences :
    • Position 4 : 3,5-Bis(trifluoromethyl)phenyl (highly electronegative substituents).
  • Impact :
    • Enhanced electron-withdrawing effects may improve metabolic stability but reduce solubility .

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility

  • Analogues :
    • Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo (5c): 182–184°C .
    • Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo (5f): 233–235°C .
  • Trends : Thioxo derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). Hydroxyl groups (as in the target) increase solubility in polar solvents like DMSO .

Tabulated Comparison of Key Compounds

Compound Name Position 4 Position 6 Position 2 Molecular Weight Melting Point (°C)
Target Compound 4-Fluorophenyl Hydroxy Phenyl 340.36 N/A
Ethyl 4-(4-Fluorophenyl)-6-Methyl-2-Thioxo () 4-Fluorophenyl Methyl Thioxo 294.34 N/A
Ethyl 6-Hydroxy-2,4-Diphenyl () Phenyl Hydroxy Phenyl 364.45 N/A
Ethyl 4-(3-Fluorophenyl)-6-Methyl-2-Oxo (b) 3-Fluorophenyl Methyl Oxo 292.31 210–213
Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Oxo () 4-Methoxyphenyl Methyl Oxo 290.31 N/A

Biological Activity

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C20H18F N2O3
  • Molecular Weight: 356.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with ethyl esters under controlled conditions. The process generally includes:

  • Formation of Pyrimidine Ring: Utilizing urea or thiourea derivatives.
  • Substitution Reactions: Incorporating the 4-fluorophenyl group through electrophilic aromatic substitution.
  • Esterification: Converting the carboxylic acid to an ethyl ester.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest potential applications in treating infections caused by resistant strains.

Antidepressant Activity

Research has demonstrated that this compound may influence neurotransmitter systems linked to mood regulation. In rodent models, the compound was evaluated for its ability to inhibit norepinephrine and serotonin uptake.

Case Study:
In a controlled study involving rats subjected to stress, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).

The proposed mechanism of action for this compound includes:

  • Inhibition of Monoamine Transporters: The compound appears to inhibit serotonin and norepinephrine transporters (SERT and NET), leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Antioxidant Activity: Preliminary studies suggest that it may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress.

Safety Profile

Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, caution is advised due to potential side effects such as gastrointestinal disturbances and central nervous system effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate to improve yield and purity?

  • Methodological Answer : The Biginelli reaction is a common route for dihydropyrimidinone derivatives. To optimize synthesis:

  • Use microwave-assisted synthesis to reduce reaction time and enhance yield .
  • Employ polar aprotic solvents (e.g., DMF) with catalytic HCl for regioselective cyclization.
  • Monitor by HPLC-MS to identify intermediates and adjust stoichiometry (e.g., molar ratios of substituted aldehydes and β-keto esters) .
  • Purify via column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the target compound from byproducts like unreacted thioureas .

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve dihedral angles (e.g., 48.88° for C1–C6–C7–C10) and confirm the chair conformation of the dihydropyrimidine ring .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm) .
  • FT-IR : Identify key functional groups (e.g., hydroxyl stretch at 3200–3500 cm1^{-1}, carbonyl at ~1680 cm1^{-1}) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Store solutions in buffers (pH 3–9) at 25°C and 40°C for 30 days.
  • Monitor degradation via LC-MS; acidic conditions may hydrolyze the ester group, while alkaline conditions degrade the dihydropyrimidine ring .
  • Use DSC/TGA to assess thermal stability (decomposition onset typically >200°C for fluorophenyl derivatives) .

Advanced Research Questions

Q. What computational approaches can predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices identify C5 as electrophilic) .
  • Molecular dynamics simulations : Model solvation effects in DMSO/water mixtures to predict regioselectivity .
  • Use Gaussian or ORCA software to calculate transition-state energies for reactions like hydroxyl group alkylation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Validate assays using standardized protocols (e.g., IC50_{50} measurements against kinase inhibitors) .
  • Compare crystallographic data (e.g., torsion angles) to rule out polymorphic variations affecting activity .
  • Perform dose-response studies in triplicate with positive controls (e.g., staurosporine for kinase inhibition) to minimize false positives .

Q. What strategies enable selective functionalization of the dihydropyrimidine ring without disrupting the fluorophenyl group?

  • Methodological Answer :

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2 phenyl group, leveraging steric protection from the ester moiety .
  • Protect the hydroxyl group with TBSCl before introducing substituents at C6 .
  • Employ flow chemistry to control reaction kinetics and minimize side reactions .

Q. How can researchers correlate the compound’s electronic properties with its solubility in pharmaceutical formulations?

  • Methodological Answer :

  • Calculate partition coefficients (logP) using ChemAxon or ACD/Labs to predict lipid/water solubility .
  • Perform Hansen solubility parameter analysis to identify compatible excipients (e.g., PEG 400 for polar regions) .
  • Use cryo-TEM to study self-assembly in aqueous solutions, which is critical for nanoparticle delivery systems .

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